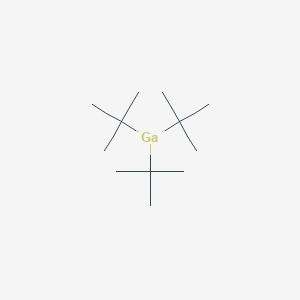
Gallium, tris(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium, tris(1,1-dimethylethyl)-, also known as Gallium tri-tert-butyl, is a chemical compound with the molecular formula C12H27Ga. This compound is part of the organogallium family, where gallium is bonded to organic groups. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium, tris(1,1-dimethylethyl)-, can be synthesized through various methods. One common approach involves the reaction of gallium trichloride with tert-butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition . The reaction can be represented as follows:
GaCl3+3(CH3)3CLi→Ga[(CH3)3C]3+3LiCl
Industrial Production Methods
Industrial production of Gallium, tris(1,1-dimethylethyl)-, often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Gallium, tris(1,1-dimethylethyl)-, undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form gallium oxide.
Reduction: Can be reduced to elemental gallium under specific conditions.
Substitution: Reacts with halogens or other electrophiles to substitute the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.
Reduction: Requires strong reducing agents such as lithium aluminum hydride.
Substitution: Uses halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Elemental gallium (Ga)
Substitution: Various substituted gallium compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Gallium, tris(1,1-dimethylethyl)-, has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of Gallium, tris(1,1-dimethylethyl)-, involves its ability to mimic iron in biological systems. By replacing iron in redox enzymes, it inhibits bacterial growth and disrupts iron-dependent metabolic processes . In cancer cells, it induces apoptosis by promoting cell cycle arrest and enhancing reactive oxygen species (ROS) production .
Comparación Con Compuestos Similares
Similar Compounds
Gallium tris(dimethylamino): Another organogallium compound with similar applications but different reactivity.
Gallium tris(2,4-pentanedionate): Used in similar applications but has different stability and reactivity profiles.
Gallium tris(acetylacetonate): Known for its use in catalysis and material science.
Uniqueness
Gallium, tris(1,1-dimethylethyl)-, is unique due to its high stability and reactivity, making it suitable for a wide range of applications. Its ability to mimic iron and disrupt biological processes sets it apart from other organogallium compounds .
Propiedades
Número CAS |
55681-99-7 |
|---|---|
Fórmula molecular |
C12H27Ga |
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
tritert-butylgallane |
InChI |
InChI=1S/3C4H9.Ga/c3*1-4(2)3;/h3*1-3H3; |
Clave InChI |
RSCASNFKRQQQDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Ga](C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methylpiperidin-1-yl)methyl]benzo[f]chromen-3-one](/img/structure/B14146501.png)
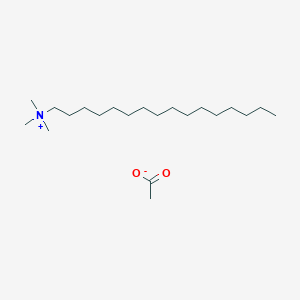


![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
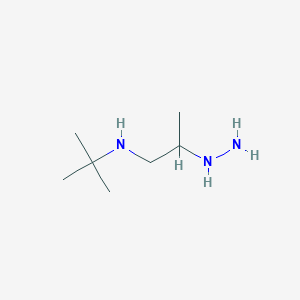
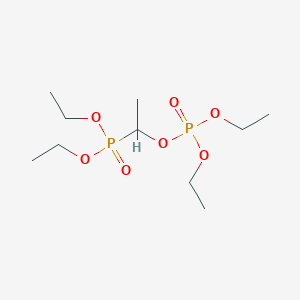




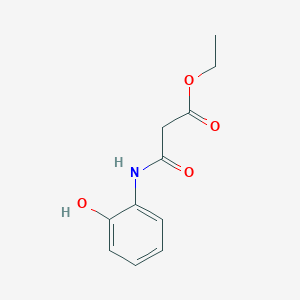

![2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]ethan-1-ol](/img/structure/B14146591.png)
